N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide
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Overview
Description
N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound with a unique structure that includes an acetylglycyl group, a cyclohexyl group, and a thiophen-2-ylmethyl group attached to an isovalinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide typically involves multiple steps, starting with the preparation of the individual components. The acetylglycyl group can be synthesized through the acetylation of glycine, while the cyclohexyl group can be introduced via a cyclohexylamine derivative. The thiophen-2-ylmethyl group is usually prepared through the functionalization of thiophene. These components are then coupled under specific reaction conditions, such as the use of coupling reagents like carbodiimides, to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the acetylglycyl moiety can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield thiophene sulfoxides, while reduction of the acetylglycyl moiety can produce alcohol derivatives .
Scientific Research Applications
N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-acetylglycyl-N-cyclohexyl-N~2~-(2-furylmethyl)isovalinamide: Similar structure but with a furan ring instead of a thiophene ring.
N-acetylglycyl-N-cyclohexyl-N~2~-(2-morpholinoethyl)isovalinamide: Contains a morpholinoethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
N-acetylglycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C20H31N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-(thiophen-2-ylmethyl)amino]-N-cyclohexyl-2-methylbutanamide |
InChI |
InChI=1S/C20H31N3O3S/c1-4-20(3,19(26)22-16-9-6-5-7-10-16)23(14-17-11-8-12-27-17)18(25)13-21-15(2)24/h8,11-12,16H,4-7,9-10,13-14H2,1-3H3,(H,21,24)(H,22,26) |
InChI Key |
CPEYARSGPZHLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CNC(=O)C |
Origin of Product |
United States |
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